3-[methyl(nitroso)amino]-1-(thiophen-2-yl)propan-1-ol
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Overview
Description
3-[methyl(nitroso)amino]-1-(thiophen-2-yl)propan-1-ol is a compound that contains a thiophene ring, a nitroso group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[methyl(nitroso)amino]-1-(thiophen-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with methylamine and nitrous acid. The reaction typically proceeds under mild conditions, with the formation of the nitroso group facilitated by the presence of nitrous acid .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as the purification of intermediates and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[methyl(nitroso)amino]-1-(thiophen-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amino derivative.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-[methyl(nitroso)amino]-1-(thiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[methyl(nitroso)amino]-1-(thiophen-2-yl)propan-1-ol involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The thiophene ring may also interact with biological membranes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-(methylamino)-1-(thiophen-2-yl)propan-1-ol: Similar structure but lacks the nitroso group.
3-(nitrosoamino)-1-(thiophen-2-yl)propan-1-ol: Similar structure but lacks the methyl group.
1-(thiophen-2-yl)propan-1-ol: Lacks both the nitroso and methyl groups.
Uniqueness
3-[methyl(nitroso)amino]-1-(thiophen-2-yl)propan-1-ol is unique due to the presence of both a nitroso group and a thiophene ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10(9-12)5-4-7(11)8-3-2-6-13-8/h2-3,6-7,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOOECWYKKRSAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CS1)O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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